N-(4-methoxybenzylidene)-3-(methylthio)-4H-1,2,4-triazol-4-amine
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Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various precursors under specific conditions to introduce the desired functional groups. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide achieved a yield of 88% from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux for 2.5 h (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole compounds is often elucidated using various spectroscopic techniques. For the compound 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, X-ray diffraction techniques and density functional theory (DFT) calculations were used to determine its structure, revealing specific dihedral angles and hydrogen bonding patterns that contribute to its stability (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole compounds participate in a variety of chemical reactions, contributing to their versatility in synthetic chemistry. For example, the interaction between 5-cyano-1.2.4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines studied under solvent-free conditions showed ipso-substitution of the cyano group, indicating the reactivity of these triazole derivatives (Shtaitz et al., 2023).
Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antimicrobial Activities : A study conducted by Bektaş et al. (2010) on the synthesis of some new 1,2,4-Triazole derivatives, including Schiff base derivatives using 4-methoxybenzaldehyde, demonstrated these compounds' potential antimicrobial activities. Several newly synthesized compounds exhibited good to moderate activities against test microorganisms, indicating their potential use in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Synthesis and Characterization
- Novel Synthesis Approaches : Research into the synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions has elucidated the structural details of compounds including 1-(4-methoxybenzyl)-substituted 1H-1,2,3-triazoles. These compounds were further characterized for their antibacterial and antifungal activities, showcasing the versatility of triazole derivatives in synthesizing compounds with potential biological activities (Vo, 2020).
Catalytic Applications
- Catalysis and C-N Bond Formation : A study by Donthireddy et al. (2020) explored ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands for efficient C-N bond formation via a hydrogen-borrowing strategy. The catalysts demonstrated high efficiency for a wide range of primary amine and alcohol substrates under solvent-free conditions, indicating the potential application of triazole derivatives in catalytic processes (Donthireddy, Mathoor Illam, & Rit, 2020).
Structure and Reactivity Studies
- Molecular Dynamics and DFT Calculations : The reactive properties, molecular dynamics, and DFT calculations of Schiff bases tethered 1,2,4-triazole and pyrazole rings have been thoroughly investigated. Such studies provide valuable insights into the electronic properties and potential reactivity of these compounds, underscoring their versatility and potential in various chemical and biological applications (Pillai et al., 2019).
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-16-10-5-3-9(4-6-10)7-13-15-8-12-14-11(15)17-2/h3-8H,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFURFYMLKELX-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=NN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=NN=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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